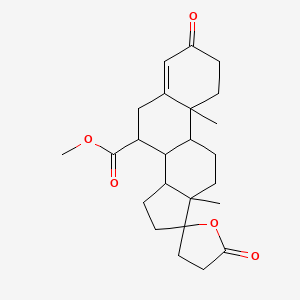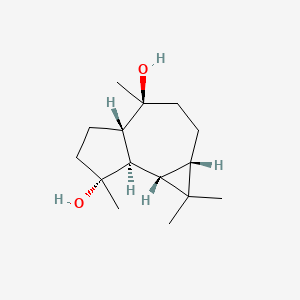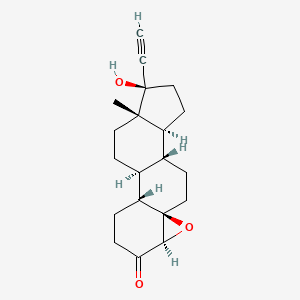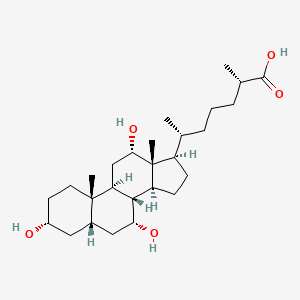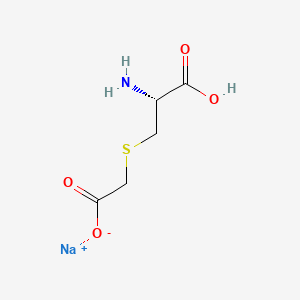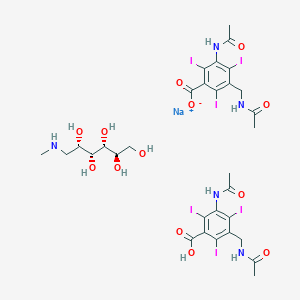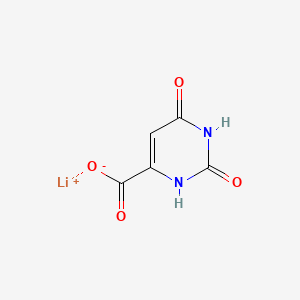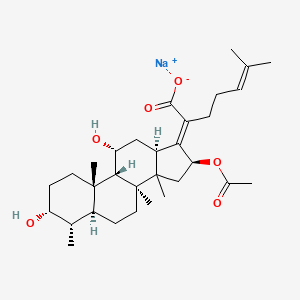
carbapenem MM22383
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbapenem MM22383 is a carbapenemcarboxylic acid having a 2-(acetamidovinyl)sulfanyl group at the 2-position and an (S)-1-hydroxyethyl group at the 6-position. It has a role as an antibacterial drug and a drug allergen. It is a carbapenemcarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Immunogenicity and Allergenicity of Carbapenem MM22383
Immunogenic and Allergenic Properties Carbapenem MM22383 exhibits notable immunogenic and allergenic properties. Unlike clavulanic acid, which has low immunogenic and allergenic potential, MM22383 is identified as a contact sensitizer in guinea pigs and an immunogen in rabbits. Additionally, there is evidence suggesting its allergenic potential in humans through occupational exposure. These properties are linked to the chemical structure of MM22383, particularly its ability to form stable hapten-protein conjugates and the density of epitopes it presents (Edwards, Dewdney, Dobrzanski, & Lee, 1988).
Carbapenem Resistance and Efficacy
Mechanisms of Resistance The development of carbapenem resistance in bacteria is a significant concern. Resistance can occur through alterations in penicillin-binding proteins (PBPs), acquisition of metallo-β-lactamases capable of degrading carbapenems, or changes in membrane permeability due to the loss of specific outer membrane porins. This resistance diminishes the efficacy of carbapenems in treating infections, posing challenges in clinical management (Quale, Bratu, Gupta, & Landman, 2006).
Pharmacodynamics and Clinical Applications Carbapenems interact with lipid bilayers in bacterial cell membranes, a crucial aspect of their antibacterial activity. The localization and partitioning of carbapenems like imipenem, doripenem, ertapenem, and meropenem in phospholipid bilayers have been studied, revealing insights into their solubility and efficacy. These interactions are fundamental to the drugs' ability to reach their target transpeptidase in Gram-negative bacteria (Khondker, Malenfant, Dhaliwal, & Rheinstädter, 2018).
Role in Treating Resistant Infections Carbapenems, including MM22383, are crucial in treating infections caused by multidrug-resistant bacteria. They are often considered last-resort antibiotics for severe infections unresponsive to other treatments. Their broad-spectrum activity and resistance to many β-lactamases make them valuable in clinical settings (Patrier & Timsit, 2019).
Eigenschaften
CAS-Nummer |
65322-98-7 |
|---|---|
Molekularformel |
C13H16N2O5S |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
(5R,6S)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10+/m0/s1 |
InChI-Schlüssel |
PRPNUZWHFGSGRV-RZFSBTTISA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



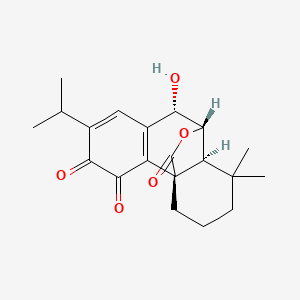
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)

![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)
